molecular formula C18H25NO2S B2423430 3,7-Di-tert-butylnaphthalene-1-sulfonamide CAS No. 109688-05-3

3,7-Di-tert-butylnaphthalene-1-sulfonamide

Cat. No.: B2423430
CAS No.: 109688-05-3
M. Wt: 319.46
InChI Key: ROZYSWATIIRKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Di-tert-butylnaphthalene-1-sulfonamide is an organic compound with the molecular formula C18H25NO2S. It is a derivative of naphthalene, characterized by the presence of two tert-butyl groups at positions 3 and 7, and a sulfonamide group at position 1. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

3,7-Di-tert-butylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,7-Di-tert-butylnaphthalene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7-Di-tert-butylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This mechanism is crucial for its potential therapeutic effects in drug development .

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Di-tert-butylnaphthalene-1-sulfonic acid
  • 3,7-Di-tert-butylnaphthalene-1-amine
  • 3,7-Di-tert-butylnaphthalene-1-sulfonyl chloride

Uniqueness

3,7-Di-tert-butylnaphthalene-1-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and specific reactivity, making it valuable in various applications .

Properties

IUPAC Name

3,7-ditert-butylnaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S/c1-17(2,3)13-8-7-12-9-14(18(4,5)6)11-16(15(12)10-13)22(19,20)21/h7-11H,1-6H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZYSWATIIRKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C(C=C2C=C1)C(C)(C)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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